molecular formula C9H11NO3 B122483 N-(2-hydroxy-4-methoxyphenyl)acetamide CAS No. 58469-06-0

N-(2-hydroxy-4-methoxyphenyl)acetamide

Cat. No. B122483
CAS RN: 58469-06-0
M. Wt: 181.19 g/mol
InChI Key: PHOAIOPTKPVQOB-UHFFFAOYSA-N
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Description

“N-(2-hydroxy-4-methoxyphenyl)acetamide” is a chemical compound with the formula C9H11NO3 . It has a molecular weight of 181.19 . This compound is also known by its English name "2-hydroxy-N-(4-methoxyphenyl)acetamide" .


Molecular Structure Analysis

The InChI code for “N-(2-hydroxy-4-methoxyphenyl)acetamide” is 1S/C9H11NO3/c1-13-8-4-2-7(3-5-8)6-9(11)10-12/h2-5,12H,6H2,1H3,(H,10,11) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“N-(2-hydroxy-4-methoxyphenyl)acetamide” has a density of 1.258±0.06 g/cm3 and a molecular weight of 181.19 . Its melting point is 101 °C, and its boiling point is predicted to be 408.1±30.0 °C .

Scientific Research Applications

Pharmaceutical Research and Drug Development

This compound is actively researched in pharmaceutical contexts for its potential therapeutic properties. Its structural similarity to other bioactive compounds suggests it could be useful in drug synthesis and design. For instance, derivatives of phenoxy acetamide, which share a similar functional group, have been investigated for their pharmacological activities .

Molecular Docking Studies

N-(2-hydroxy-4-methoxyphenyl)acetamide: may be used in computational chemistry for molecular docking studies. These studies help predict the orientation of a compound when it binds to a target protein, which is crucial for understanding drug action and designing new therapeutic agents .

Bioanalytical Applications

The compound’s reactivity and stability under various conditions make it suitable for bioanalytical applications. It can be used as a standard or reagent in analytical methods to quantify or detect the presence of specific molecules in biological samples .

Safety and Hazards

The safety information for “N-(2-hydroxy-4-methoxyphenyl)acetamide” indicates that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other skin areas thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

N-(2-hydroxy-4-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-6(11)10-8-4-3-7(13-2)5-9(8)12/h3-5,12H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHOAIOPTKPVQOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90399374
Record name N-(2-hydroxy-4-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-4-methoxyphenyl)acetamide

CAS RN

58469-06-0
Record name N-(2-hydroxy-4-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-HYDROXY-4'-METHOXYACETANILIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2-Nitro-5-methoxyphenol (R. J. Maleski, Synthetic Communications, 23(3), 343-348 (1993)) (48.5 g, 0.287 mol) dissolved in tetrahydrofuran (THF) (1.5 L) was hydrogenated at ambient temperature over night with 10% Pd/C (10 g) until 20.3 L of hydrogen was consumed. After filtration and evaporation the residue was suspended in degased water (1.7 L) and acetic anhydride (42.5 mL) was added with stirring. The mixture was heated to 60° C. for 1 h and then cooled. The isolated solid was washed thoroughly with water and dried in vacuo to give brick-red crystals (41.7 g, 80%).
Quantity
48.5 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
reactant
Reaction Step One
Quantity
20.3 L
Type
reactant
Reaction Step Two
Name
Quantity
10 g
Type
catalyst
Reaction Step Two
Yield
80%

Synthesis routes and methods II

Procedure details

2-Nitro-5-methoxyphenol (prepared from 3-methoxyphenol, R. J. Maleski, Synthetic Communications, 1993, 23, 343-348) (48.5 g, 0.287 mol) dissolved in THF (1.5 L) was hydrogenated at ambient temperature over night with 10% palladium on carbon (10 g) until 20.3 L of hydrogen was consumed. After filtration and evaporation the residue was suspended in degased water (1.7 L) and acetic anhydride (42.5 mL) was added with stirring. The mixture was heated to 60° C. for 1 h and then cooled to room temperature. The volatiles were removed in vacuo and the solid was washed thoroughly with water and dried in vacuo to give brick-red crystals (41.7 g, 80%).
Quantity
48.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 L
Type
reactant
Reaction Step One
Quantity
20.3 L
Type
reactant
Reaction Step Two
Quantity
10 g
Type
catalyst
Reaction Step Two
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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